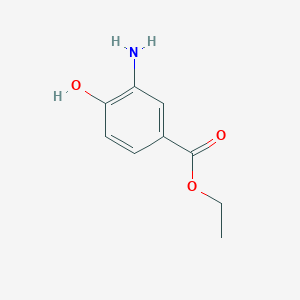

Ethyl 3-amino-4-hydroxybenzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSOFWIIBNJWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-hydroxybenzoate: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-hydroxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical properties, structural details, and a detailed protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound, with the CAS number 13052-92-1, is an organic molecule featuring a benzene ring substituted with an ethyl ester, an amino group, and a hydroxyl group.[1][2]

Structural Information

The structural formula of this compound is presented below:

Table 1: Structural and Identification Data

| Parameter | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 13052-92-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| SMILES | CCOC(=O)c1ccc(O)c(N)c1 | [3] |

| InChI Key | WQSOFWIIBNJWSS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. It is important to note that while an experimental boiling point is available, the melting point is for the closely related methyl ester, mthis compound (orthocaine), and should be considered an estimate.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 98-100 °C (for methyl ester) | |

| Boiling Point | 336.7 ± 27.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [5] |

| Physical Form | Solid | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the reduction of 4-hydroxy-3-nitrobenzoic acid to 3-amino-4-hydroxybenzoic acid, followed by Fischer esterification with ethanol.

Synthesis Workflow

The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-hydroxybenzoic acid

This protocol is adapted from a general procedure for the reduction of nitrobenzoic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-nitrobenzoic acid (1 equivalent).

-

Addition of Reagents: Add a solution of tin(II) chloride (SnCl₂) (2 equivalents) in concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-amino-4-hydroxybenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a standard Fischer esterification procedure.[5]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-amino-4-hydroxybenzoic acid (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

-

Workup and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for this compound, the following data is based on closely related compounds and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and broad signals for the -NH₂ and -OH protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the benzene ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons would resonate in the 110-160 ppm region, while the carbons of the ethyl group would be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3400-3200 (broad) |

| N-H (amino) | 3400-3300 |

| C=O (ester) | ~1700 |

| C-O (ester) | 1300-1100 |

| Aromatic C=C | 1600-1450 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 181. Key fragmentation patterns for aminobenzoate esters typically involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, based on the activities of structurally similar compounds, such as other hydroxybenzoic acid derivatives, some potential biological effects can be inferred.

Potential Biological Activities

Derivatives of p-hydroxybenzoic acid have been reported to possess a range of biological activities, including antimicrobial and antioxidant properties. For instance, Ethyl 3,4-dihydroxybenzoate has been shown to exhibit antioxidant activity by scavenging free radicals.[5][6]

Hypothetical Signaling Pathway: Antioxidant Response

Given the phenolic nature of this compound, a plausible mechanism of action could involve the modulation of cellular antioxidant pathways. The following diagram illustrates a hypothetical signaling pathway.

References

- 1. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]

- 2. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

An In-depth Technical Guide to the Characterization of Ethyl 3-amino-4-hydroxybenzoate (CAS Number: 13052-92-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 3-amino-4-hydroxybenzoate, a significant chemical intermediate in the synthesis of various organic molecules. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and explores a potential biological signaling pathway based on structurally related compounds.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 13052-92-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₁NO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 181.19 g/mol | Chemical Supplier Catalogs[1][2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available | --- |

| Boiling Point | 336.7 ± 27.0 °C (Predicted) | Chemical Supplier Catalogs[1] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Catalogs |

| Solubility | Soluble in organic solvents such as ethanol and methanol; slightly soluble in water (inferred from related compounds)[3] | Inferred from Ethyl 4-hydroxybenzoate[3] |

| pKa | Data not available | --- |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-amino-4-hydroxybenzoic acid. This reaction is typically acid-catalyzed.

Experimental Protocol: Fischer Esterification of 3-amino-4-hydroxybenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-amino-4-hydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Acid Catalysis: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the mixture.[4] The addition may cause a slight increase in temperature and the precipitation of the aminobenzoic acid salt, which will redissolve as the reaction progresses.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (3H) as multiplets or distinct doublets/singlets in the δ 6.5-7.5 ppm region.- Methylene protons (-CH₂-) of the ethyl group as a quartet around δ 4.3 ppm.- Methyl protons (-CH₃) of the ethyl group as a triplet around δ 1.3 ppm.- Amine (-NH₂) and hydroxyl (-OH) protons as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon of the ester at ~δ 165-170 ppm.- Aromatic carbons in the δ 110-150 ppm region.- Methylene carbon of the ethyl group at ~δ 60 ppm.- Methyl carbon of the ethyl group at ~δ 14 ppm. |

| IR (Infrared) | - N-H stretching of the primary amine at ~3400-3300 cm⁻¹ (two bands).- O-H stretching of the phenol at ~3300-3200 cm⁻¹ (broad).- C=O stretching of the ester at ~1700-1680 cm⁻¹.- C-O stretching at ~1300-1200 cm⁻¹.- Aromatic C=C stretching at ~1600-1450 cm⁻¹. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 181.07. |

Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Potential Biological Activity and Signaling Pathway

While there is limited direct research on the biological activities of this compound, its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.[5] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[5][6] Given the structural similarity, it is plausible that this compound could exhibit similar activity.

The PHD/HIF-1α Signaling Pathway:

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[7] This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[7]

In the presence of a PHD inhibitor like EDHB (and potentially this compound), this hydroxylation is blocked.[5] As a result, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcription.[7] These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.

Diagram 2: The PHD/HIF-1α Signaling Pathway

Caption: The regulation of HIF-1α under normoxic and hypoxic/PHD-inhibited conditions.

Conclusion

This compound, with CAS number 13052-92-1, is a valuable chemical for which a comprehensive characterization profile is essential for its application in research and development. This guide provides a foundational understanding of its properties, a plausible synthesis route, and standard analytical protocols for its characterization. Furthermore, the exploration of its potential biological activity through the lens of its structural analog, Ethyl 3,4-dihydroxybenzoate, opens avenues for future investigation into its pharmacological relevance, particularly in the context of hypoxia-related signaling pathways. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific disciplines.

References

- 1. This compound | 13052-92-1 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 3-amino-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-amino-4-hydroxybenzoate (CAS No: 13052-92-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and by referencing closely related analogs. Furthermore, it details the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure consists of a benzene ring substituted with an ethyl ester group, an amino group, and a hydroxyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~4.2 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |

| ~6.8 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~9.0-10.0 | Broad Singlet | 1H | -OH |

Note: The solvent used for NMR analysis can influence the chemical shifts of labile protons (-NH₂ and -OH).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ (Ethyl group) |

| ~60 | -CH₂- (Ethyl group) |

| ~115 | Ar-C |

| ~118 | Ar-C |

| ~120 | Ar-C |

| ~125 | Ar-C |

| ~145 | Ar-C (C-OH) |

| ~150 | Ar-C (C-NH₂) |

| ~165 | C=O (Ester) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 | O-H stretch (Phenol), N-H stretch (Amine) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2980-2850 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Ester) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 152 | [M - C₂H₅]⁺ |

| 136 | [M - OC₂H₅]⁺ |

| 123 | [M - C₂H₅O₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, electron ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound, providing both anticipated data for structural confirmation and the methodologies for its experimental acquisition.

Technical Guide: Solubility and Stability of Ethyl 3-amino-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 3-amino-4-hydroxybenzoate, a key chemical intermediate in various manufacturing and research applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on established scientific principles and standard methodologies to guide researchers in determining the compound's properties. It includes detailed experimental protocols for solubility and stability testing, based on industry-standard practices, and outlines the expected behavior of the molecule based on its structural similarity to related aminobenzoate esters.

Introduction to this compound

This compound (CAS No: 13052-92-1) is an aromatic amine and ester with the molecular formula C₉H₁₁NO₃. Its structure, featuring a benzene ring substituted with hydroxyl, amino, and ethyl ester groups, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility and stability is critical for its effective use in drug development, formulation, and for ensuring its quality and purity during storage and handling. This guide outlines the foundational knowledge and methodologies required to assess these crucial parameters.

Solubility Profile

Specific quantitative solubility data for this compound is not widely available in published literature. However, based on the physicochemical properties of structurally similar compounds, such as aminobenzoates and parabens, a qualitative solubility profile can be inferred.

Qualitative Solubility:

-

Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.[1] This is due to the presence of the ethyl ester and the overall organic character of the molecule.

-

Water: Solubility in water is expected to be slight or limited.[1] The hydrophobic nature of the benzene ring and the ethyl group counteracts the hydrophilic contributions of the amino and hydroxyl groups.

-

Effect of pH: The solubility in aqueous solutions is expected to be pH-dependent. The amino group can be protonated under acidic conditions, and the hydroxyl group can be deprotonated under basic conditions, both of which would likely increase aqueous solubility.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise quantitative data, the shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Water, Ethanol, pH 7.4 Buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a predetermined period (typically 24 to 72 hours) to ensure the solution is fully saturated.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise dilution with the solvent into a volumetric flask to bring the concentration within the analytical instrument's calibration range.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6] The target for a forced degradation study is typically 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels.[7]

Experimental Protocol: Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Expose the solutions to the stress conditions outlined below.

-

Include a control sample (unstressed) and blank solutions (stress condition without the compound) for comparison.

-

Withdraw samples at various time points.

-

Neutralize the samples if necessary (e.g., after acid/base hydrolysis) before analysis.

-

Analyze all samples using a suitable stability-indicating method (typically HPLC with a photodiode array detector) to separate the parent compound from any degradants.

Stress Conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 M to 1 M HCl.[5]

-

Procedure: Store the solution at room temperature or elevated temperature (e.g., 60°C) and analyze at time points (e.g., 2, 4, 8, 24 hours). Esters are susceptible to acid-catalyzed hydrolysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M to 1 M NaOH.[5]

-

Procedure: Store the solution at room temperature. Base-catalyzed hydrolysis of esters is typically rapid. Analyze at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂).[5]

-

Procedure: Store the solution at room temperature, protected from light. The amino and phenolic hydroxyl groups are potential sites for oxidation.

-

-

Thermal Degradation:

-

Condition: Elevated temperature (e.g., 60-80°C) in a stability chamber.[9]

-

Procedure: Test the compound in both solid state and in solution. Analyze samples over several days.

-

-

Photostability:

-

Condition: Expose the compound (solid and solution) to a light source conforming to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

Procedure: Place a parallel set of samples wrapped in aluminum foil to serve as dark controls. Analyze the exposed and control samples. Aromatic amines are often susceptible to photodegradation.

-

Expected Degradation and Stability Profile

While specific degradation products for this compound are not documented, the following can be anticipated based on its chemical structure:

-

Hydrolysis: The most likely degradation pathway is the hydrolysis of the ethyl ester bond under both acidic and basic conditions to yield 3-amino-4-hydroxybenzoic acid and ethanol.

-

Oxidation: The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is susceptible to oxidation, which could lead to the formation of colored degradation products (e.g., quinone-imine structures).

-

Photodegradation: Aromatic amines can be light-sensitive, potentially leading to complex degradation pathways involving radical mechanisms or dimerization.

The following table summarizes the anticipated stability profile.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (HCl) | Susceptible | Hydrolysis of the ethyl ester. |

| Basic (NaOH) | Highly Susceptible | Rapid hydrolysis of the ethyl ester. |

| Oxidative (H₂O₂) | Susceptible | Oxidation of the amino or hydroxyl group; ring oxidation. |

| Thermal (Heat) | Likely Stable | Generally stable, but decarboxylation of the hydrolyzed acid product could occur at very high temperatures.[10] |

| Photolytic (UV/Vis) | Potentially Unstable | Photodegradation via oxidation or other radical pathways. |

Visualization: Forced Degradation Workflow

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While specific, publicly available quantitative data on its solubility and stability are scarce, this document provides the necessary theoretical background and detailed, actionable experimental protocols based on industry standards. By employing the shake-flask method and conducting comprehensive forced degradation studies as outlined, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of products derived from this important chemical intermediate. The compound is expected to be soluble in organic solvents, slightly soluble in water, and susceptible to degradation by hydrolysis and oxidation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-amino-4-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the direct esterification of 3-amino-4-hydroxybenzoic acid, with detailed experimental protocols and data. An alternative multi-step synthesis route is also presented for a more complete perspective on its production.

Primary Synthesis Route: Fischer Esterification of 3-amino-4-hydroxybenzoic acid

The most direct method for synthesizing this compound is the Fischer-Speier esterification of the parent carboxylic acid. This classic reaction involves treating 3-amino-4-hydroxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The equilibrium of this reaction is driven towards the product side by using the alcohol as the solvent and by the catalytic action of the acid.

Reaction Principle

The mechanism for Fischer esterification is a nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The subsequent formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule, yields the protonated ester. Finally, deprotonation of this intermediate regenerates the acid catalyst and produces the final ester product.

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol

The following protocol is adapted from analogous procedures for the synthesis of similar benzoate esters.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzoic acid.

-

Reagent Addition: For each mole of the carboxylic acid, add a significant excess of absolute ethanol, which acts as both reactant and solvent. Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid. Stir until the evolution of CO₂ gas ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Data Presentation: Reaction Parameters

| Parameter | Value / Description | Reference |

| Starting Material | 3-amino-4-hydroxybenzoic acid | - |

| Reagent | Absolute Ethanol (in excess) | [2] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [2] |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | [2] |

| Reaction Time | 2-24 hours (monitor by TLC) | [1][2] |

| Work-up | Neutralization (NaHCO₃), Extraction (Ethyl Acetate) | [2] |

| Purification | Recrystallization or Column Chromatography | [1] |

| Analogous Yield | ~57% (for methyl ester) | [1] |

| Physical Appearance | Expected to be a solid | - |

Alternative Synthesis Route

An alternative, multi-step pathway to this compound involves the nitration of a commercially available precursor, Ethyl p-hydroxybenzoate, followed by the reduction of the resulting nitro-intermediate. This method avoids the direct handling of the less stable 3-amino-4-hydroxybenzoic acid under harsh acidic conditions.[3]

Caption: Workflow for the alternative multi-step synthesis.

Experimental Protocols Overview

-

Nitration of Ethyl p-hydroxybenzoate: The starting ester is carefully treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at low temperatures (e.g., 0-10 °C) to introduce a nitro group at the position ortho to the hydroxyl group.[3]

-

Reduction of Ethyl 4-hydroxy-3-nitrobenzoate: The nitro group of the intermediate is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[3][4]

Data Presentation: Alternative Route Key Reagents

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Nitration | Ethyl p-hydroxybenzoate, HNO₃, H₂SO₄, 0-60 °C | Introduction of NO₂ group | [3] |

| 2. Reduction | Ethyl 4-hydroxy-3-nitrobenzoate, H₂ (gas), Pd/C catalyst, heat | Conversion of NO₂ to NH₂ | [3] |

| (Alternative Reduction) | Ethyl 4-hydroxy-3-nitrobenzoate, SnCl₂, HCl, reflux | Conversion of NO₂ to NH₂ | [4] |

Synthesis Workflow and Characterization

The overall laboratory process for the primary synthesis route is depicted below.

Caption: General laboratory workflow for the synthesis.

Upon successful purification, the identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, C=O (ester), and aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point (MP) Analysis: To assess the purity of the crystalline product.

References

- 1. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

Potential applications of Ethyl 3-amino-4-hydroxybenzoate in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-4-hydroxybenzoate, a substituted aminobenzoic acid derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural arrangement, featuring an ortho-aminophenol moiety coupled with an ethyl ester, makes it a prime precursor for the construction of benzoxazole rings, a privileged scaffold in medicinal chemistry. This guide explores the synthesis, key reactions, and therapeutic applications of derivatives originating from this versatile starting material, providing a comprehensive overview for its use in drug discovery and development.

Chemical Properties and Synthesis

This compound (CAS No: 13052-92-1) possesses the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The synthesis of its parent acid, 3-amino-4-hydroxybenzoic acid, is well-documented and typically involves the nitration of a p-halobenzoic acid followed by hydrolysis and subsequent reduction of the nitro group. The esterification to the ethyl ester can then be achieved through standard methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 13052-92-1 |

| Appearance | Off-white to light brown powder |

| Melting Point | 112-116 °C |

| Solubility | Soluble in methanol, ethanol, DMSO |

Core Application: Synthesis of Benzoxazole Derivatives

The primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of 2-substituted-1,3-benzoxazole-5-carboxylates. The ortho-amino and hydroxyl groups readily undergo cyclocondensation reactions with various electrophilic partners, such as carboxylic acids, aldehydes, or their derivatives, to form the fused oxazole ring system.

Experimental Protocol: General Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-5-carboxylates

A common and effective method for the synthesis of 2-aryl-1,3-benzoxazole-5-carboxylates involves the condensation of this compound with an aromatic aldehyde, followed by oxidative cyclization.

-

Step 1: Schiff Base Formation. In a round-bottom flask, equimolar amounts of this compound and a selected aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding Schiff base intermediate.

-

Step 2: Oxidative Cyclization. An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular iodine, is added to the reaction mixture. The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure Ethyl 2-aryl-1,3-benzoxazole-5-carboxylate derivative.

Caption: Inhibition of kinase signaling pathways by benzoxazole derivatives.

The benzoxazole nucleus is also a common feature in compounds with potent antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Table 3: Representative Antimicrobial Activity of 2-Arylbenzoxazole Scaffolds

| Microbial Strain | Compound Type | Reported MIC (µg/mL) Range |

| Staphylococcus aureus | 2-Arylbenzoxazole | 1 - 64 |

| Bacillus subtilis | 2-Arylbenzoxazole | 2 - 128 |

| Escherichia coli | 2-Arylbenzoxazole | 8 - 256 |

| Pseudomonas aeruginosa | 2-Arylbenzoxazole | 16 - >256 |

| Candida albicans | 2-Arylbenzoxazole | 4 - 128 |

Note: The data in this table is representative of the benzoxazole class and not specific to derivatives of this compound due to a lack of specific data in the reviewed literature.

Future Directions

This compound remains a valuable and underexplored starting material in medicinal chemistry. While the potential of its benzoxazole derivatives is well-established through analogy, a more systematic exploration of the chemical space accessible from this precursor is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, with a particular emphasis on generating quantitative structure-activity relationship (SAR) data. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The application of multi-component reactions involving this compound could also accelerate the discovery of novel bioactive molecules.

Ethyl 3-amino-4-hydroxybenzoate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-hydroxybenzoate is a valuable and versatile precursor in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds that exhibit significant biological activities. Its unique trifunctional nature, possessing an aromatic amine, a hydroxyl group, and an ethyl ester moiety ortho to each other, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of benzoxazoles and other bioactive molecules. Detailed experimental protocols, quantitative data, and illustrations of relevant synthetic and biological pathways are presented to facilitate its use in research and drug development.

While specific experimental data for reactions commencing directly with this compound is limited in publicly available literature, this guide adapts established protocols for structurally analogous o-aminophenols to provide robust and reliable synthetic methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 13052-92-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 336.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 1.73230 | [1] |

| pKa | (Not available) |

Synthetic Applications: The Gateway to Benzoxazoles

The primary synthetic application of this compound lies in its role as a precursor for 2-substituted benzoxazoles. The ortho-disposed amino and hydroxyl groups readily undergo condensation and subsequent cyclization with a variety of electrophilic partners.

Synthesis of 2-Aryl-1,3-benzoxazole-5-carboxylates via Condensation with Aromatic Aldehydes

A prevalent and efficient method for the synthesis of 2-arylbenzoxazoles involves the condensation of an o-aminophenol with an aromatic aldehyde, followed by oxidative cyclization. This reaction can be performed in a one-pot fashion.

Reaction Scheme:

Figure 1. Synthesis of 2-Arylbenzoxazoles.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and a suitable catalyst such as pre-heated fly ash (0.5 g) or a Lewis acid (e.g., Sm(OTf)₃, 5 mol%).[2]

-

Solvent and Conditions: Add a solvent such as toluene (20 mL) or perform the reaction under solvent-free conditions.[2][3] The reaction mixture is then heated to a temperature ranging from 70°C to 111°C and stirred for a period of 30 minutes to 4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2][3]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst is used, it is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 2-aryl-1,3-benzoxazole-5-carboxylate.[2]

Quantitative Data (Representative examples from related syntheses):

| Aldehyde Substituent (R) | Catalyst/Conditions | Reaction Time | Yield (%) |

| -H | Fly Ash, Toluene, 111°C | 2 h | 85 |

| 4-Cl | Fly Ash, Toluene, 111°C | 2.5 h | 82 |

| 4-NO₂ | Fly Ash, Toluene, 111°C | 3 h | 78 |

| 4-OCH₃ | Fly Ash, Toluene, 111°C | 1.5 h | 88 |

Synthesis of Ethyl 2-Unsubstituted-1,3-benzoxazole-5-carboxylate using Orthoesters

For the synthesis of benzoxazoles without a substituent at the 2-position, orthoesters such as triethyl orthoformate can be employed.

Reaction Scheme:

Figure 2. Synthesis using an Orthoester.

Experimental Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in an excess of triethyl orthoformate (5-10 equivalents), which can also serve as the solvent.

-

Catalyst and Conditions: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 5 mol%). Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Synthesis of Ethyl 2-Amino-1,3-benzoxazole-5-carboxylate

The 2-amino-benzoxazole scaffold is another important pharmacophore. It can be synthesized from this compound using cyanogen bromide.

Reaction Scheme:

Figure 3. Synthesis of 2-Aminobenzoxazoles.

Experimental Protocol (Adapted from similar syntheses): [4]

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol.

-

Reagent Addition and Conditions: To this solution, add a solution of cyanogen bromide (1.1 mmol) in the same solvent. The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., aqueous sodium bicarbonate). The product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Biological Activities of Derived Benzoxazoles

Benzoxazole derivatives synthesized from this compound and its analogs have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Many 2-substituted benzoxazoles exhibit potent activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| 2-Aryl-benzoxazole derivatives | Escherichia coli | 64 - >512 | [5] |

| 2-Aryl-benzoxazole derivatives | Enterococcus faecalis | 64 | [5] |

| 2-Aryl-benzoxazole derivatives | Candida albicans | 16 - >512 | [5] |

| 2-(p-substituted-benzyl)-5-amido-benzoxazoles | Staphylococcus aureus | 128 - 256 | [6] |

| 2-(p-substituted-benzyl)-5-amido-benzoxazoles | Pseudomonas aeruginosa | 64 | [6] |

Anticancer Activity

Benzoxazole derivatives have emerged as promising anticancer agents, with some acting as inhibitors of key signaling kinases. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their cytotoxic effects on cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| 5-Methylbenzo[d]oxazole derivatives | HepG2 | 10.50 - 74.30 | VEGFR-2 inhibition, Apoptosis induction | [2] |

| 5-Methylbenzo[d]oxazole derivatives | MCF-7 | 15.21 - 74.30 | VEGFR-2 inhibition, Apoptosis induction | [2] |

| 4-Amino-3-chloro benzoate ester derivatives | A549, HepG2, HCT-116 | (Varies) | EGFR tyrosine kinase inhibition, Induction of extrinsic apoptotic pathway | [7][8] |

| Imidazothiazole derivatives (B-Raf inhibitors) | Melanoma cell line | 2.68 | V600E B-Raf kinase inhibition | [9] |

Targeted Signaling Pathways

The anticancer activity of many benzoxazole derivatives stems from their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. Two of the most notable targets are the Epidermal Growth Factor Receptor (EGFR) and the B-Raf kinase.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Figure 4. EGFR Signaling Pathway Inhibition.

Benzoxazole-based EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling molecules like RAS, RAF, MEK, and ERK.[7][8] This blockade ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

B-Raf/MEK/ERK Signaling Pathway

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers, including melanoma.

Figure 5. B-Raf Signaling Pathway Inhibition.

Certain benzoxazole derivatives have been designed as potent and selective inhibitors of the mutant B-Raf kinase.[9] By targeting the constitutively active B-Raf, these compounds effectively shut down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAF mutation.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds, most notably benzoxazoles. The straightforward and efficient synthetic routes to these compounds, coupled with their significant and varied biological activities, underscore the importance of this precursor in medicinal chemistry and drug discovery. The information provided in this guide, including adapted experimental protocols and an overview of biological targets, serves as a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors. Further research into the specific reaction kinetics and the biological mechanisms of compounds derived directly from this precursor will undoubtedly open up new avenues for the development of novel therapeutic agents.

References

- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Ethyl 3-amino-4-hydroxybenzoate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of novel derivatives of Ethyl 3-amino-4-hydroxybenzoate. The focus is on three key areas of therapeutic interest: anticancer, antimicrobial, and antioxidant activities. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of workflows and signaling pathways to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound is a versatile scaffold in medicinal chemistry due to its structural features, which include an aromatic ring substituted with amino, hydroxyl, and ethyl ester groups. These functional groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The exploration of these derivatives for various biological activities is a crucial step in the discovery of new therapeutic agents. This guide serves as a practical resource for researchers undertaking the biological screening of these novel compounds.

Data Presentation

Quantitative data from biological assays should be meticulously organized to allow for clear comparison and structure-activity relationship (SAR) analysis. The following tables provide templates for presenting anticancer, antimicrobial, and antioxidant screening data.

Table 1: In-vitro Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) ± SD |

| EAHB-01 | Parent Compound | MCF-7 (Breast) | > 100 |

| EAHB-02 | Schiff Base (Benzaldehyde) | MCF-7 (Breast) | 45.2 ± 3.1 |

| EAHB-03 | Schiff Base (4-Nitrobenzaldehyde) | MCF-7 (Breast) | 12.8 ± 1.5 |

| EAHB-04 | Amide (Benzoyl chloride) | MCF-7 (Breast) | 68.5 ± 5.4 |

| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.9 ± 0.1 |

| EAHB-01 | Parent Compound | A549 (Lung) | > 100 |

| EAHB-02 | Schiff Base (Benzaldehyde) | A549 (Lung) | 52.1 ± 4.7 |

| EAHB-03 | Schiff Base (4-Nitrobenzaldehyde) | A549 (Lung) | 25.3 ± 2.2 |

| EAHB-04 | Amide (Benzoyl chloride) | A549 (Lung) | 81.2 ± 6.9 |

| Cisplatin | Positive Control | A549 (Lung) | 5.6 ± 0.7 |

IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Modification | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |

| EAHB-01 | Parent Compound | > 256 | > 256 | > 256 |

| EAHB-05 | Pyrazole derivative | 64 | 128 | 128 |

| EAHB-06 | Thiazole derivative | 32 | 64 | 64 |

| EAHB-07 | Imidazole derivative | 128 | 256 | > 256 |

| Ciprofloxacin | Positive Control | 1 | 0.5 | N/A |

| Fluconazole | Positive Control | N/A | N/A | 8 |

MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.

Table 3: Antioxidant Activity of this compound Derivatives

| Compound ID | Modification | DPPH Radical Scavenging Activity (IC₅₀ in µM) ± SD |

| EAHB-01 | Parent Compound | 85.3 ± 7.2 |

| EAHB-08 | Catechol derivative | 15.1 ± 1.3 |

| EAHB-09 | Gallic acid ester | 9.8 ± 0.9 |

| EAHB-10 | Flavonoid conjugate | 22.4 ± 2.1 |

| Ascorbic Acid | Positive Control | 28.5 ± 2.5 |

IC₅₀: Half-maximal inhibitory concentration for scavenging DPPH radicals.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of biological screening results.

In-vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds and positive control (e.g., Doxorubicin, Cisplatin)

Procedure:

-

Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubation: Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted microbial suspension to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds and positive control (e.g., Ascorbic acid)

-

Methanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

-

Reaction Mixture: In each well of a 96-well plate, add 100 µL of the test compound solution.

-

DPPH Addition: Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer. A control containing methanol and DPPH solution is also required.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC₅₀ value is determined by plotting the percentage of scavenging activity against the compound concentration.

Mandatory Visualizations

Diagrams are crucial for visualizing complex processes and relationships. The following are examples of diagrams created using Graphviz (DOT language) that can be adapted for specific findings.

Thermochemical Properties of Substituted Aminobenzoic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminobenzoic acid esters are a class of organic compounds with significant applications in the pharmaceutical industry, most notably as local anesthetics. Their therapeutic efficacy, stability, and pharmacokinetic profiles are intrinsically linked to their fundamental thermochemical properties. Understanding these properties, such as enthalpy of formation, enthalpy of combustion, and vapor pressure, is crucial for drug design, formulation development, and ensuring the stability and shelf-life of pharmaceutical products. This technical guide provides a comprehensive overview of the thermochemical properties of substituted aminobenzoic acid esters, detailed experimental protocols for their determination, and a discussion of their relevant biological pathways.

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for various substituted aminobenzoic acid esters. These values are essential for predicting the energetic stability and phase behavior of these compounds.

Table 1: Enthalpies of Formation and Combustion of Aminobenzoic Acid Isomers and Esters

| Compound | Formula | State | ΔfH°(solid) (kJ/mol) | ΔcH°(solid) (kJ/mol) | Reference |

| o-Aminobenzoic acid | C₇H₇NO₂ | crystalline | -399.0 ± 3.0 | -3458.5 ± 3.0 | [1][2] |

| m-Aminobenzoic acid | C₇H₇NO₂ | crystalline | -416.6 ± 4.1 | -3440.9 ± 4.1 | [1][2] |

| p-Aminobenzoic acid | C₇H₇NO₂ | crystalline | -408.7 ± 2.3 | -3448.8 ± 2.3 | [1][2] |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | - | - | - | |

| Ethyl 4-aminobenzoate (Benzocaine) | C₉H₁₁NO₂ | - | - | - | |

| Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | - | -22.95 (calculated) | - | [3] |

Table 2: Phase Change and Vapor Pressure Data of Aminobenzoic Acid Esters

| Compound | Melting Point (°C) | ΔfusH (kJ/mol) | Boiling Point (°C) | Vapor Pressure (mmHg) | Reference |

| Methyl 4-aminobenzoate | 112 | 22.55 | - | - | [1] |

| Ethyl 4-aminobenzoate (Benzocaine) | 88-90 | - | 310 | - | [4] |

| n-Butyl p-aminobenzoate | 57-58 | 23.9 | 174 @ 8 mmHg | 0.000227 @ 25°C | [5][6] |

| Propyl 4-aminobenzoate | 72-76 | - | - | - | [7] |

Table 3: Heat Capacity of p-Aminobenzoic Acid

| Compound | Cp,solid (J/mol*K) | Temperature (K) | Reference |

| 4-Aminobenzoic acid | 177.8 | 298 | [8] |

| 4-Aminobenzoic acid | 187.4 | 323 | [8] |

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Bomb Calorimetry for Enthalpy of Combustion

Principle: Bomb calorimetry is a constant-volume calorimetric technique used to determine the heat of combustion of a substance. The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured to calculate the heat of combustion.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.8-1.0 g of the substituted aminobenzoic acid ester.[9] For solid samples, it is recommended to press them into a pellet using a pellet press.[10]

-

Measure and record the mass of a 10 cm length of fuse wire (e.g., ParrTM 45C10 Fuse Wire with a known heat of combustion of -2.3 cal/cm).[11]

-

-

Bomb Assembly:

-

Place the weighed sample pellet in the sample cup inside the bomb.

-

Secure the fuse wire to the electrodes within the bomb, ensuring it is in contact with the sample pellet.[10]

-

Add a small, known volume of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere with water vapor.[11]

-

Seal the bomb tightly.

-

-

Pressurization and Calorimeter Setup:

-

Purge the bomb with pure oxygen to remove any nitrogen, which could form nitric acid during combustion.[11]

-

Pressurize the bomb with pure oxygen to approximately 25-30 atm.[9][10]

-

Submerge the sealed bomb in a known volume of water (e.g., 2000 mL) within the calorimeter bucket and check for any leaks.[10]

-

Place the bucket in the calorimeter, attach the ignition leads, and start the stirrer to ensure uniform water temperature.[12]

-

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium (typically 5-10 minutes), recording the temperature at regular intervals (e.g., every 30 seconds) to establish a baseline.[10]

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at short intervals (e.g., every 15-30 seconds) as it rises rapidly after combustion.[10]

-

Continue recording the temperature at regular intervals (e.g., every minute) after the peak temperature is reached to establish the post-combustion cooling curve.

-

-

Corrections and Calculations:

-

After the experiment, release the pressure from the bomb slowly.

-

Measure the length of any unburned fuse wire to determine the amount that was combusted.

-

Wash the interior of the bomb with distilled water and titrate the washings with a standard base solution (e.g., 0.1 N NaOH) to determine the amount of nitric acid formed from any residual nitrogen.[1]

-

The total heat released is calculated from the corrected temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).[11] The heat of combustion of the sample is then determined after accounting for the heat contributions from the fuse wire combustion and nitric acid formation.

-

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Melting Point

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point and the enthalpy of fusion (the amount of energy required to melt the solid).[13]

Detailed Methodology:

-

Sample Preparation:

-

Instrument Setup and Calibration:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Set the experimental parameters, including the starting temperature, ending temperature, and heating rate. A typical heating rate for pharmaceutical analysis is 5-10 °C/min.[14]

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Data Acquisition:

-

Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference as the temperature increases.

-

An endothermic peak will be observed on the DSC thermogram, corresponding to the melting of the sample.

-

-

Data Analysis:

-

Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point of the substance.

-

Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion. This value is usually expressed in Joules per gram (J/g) and can be converted to kilojoules per mole (kJ/mol) using the molar mass of the compound.

-

Signaling Pathways and Metabolic Fate

The pharmacological activity of substituted aminobenzoic acid esters, particularly their use as local anesthetics, is directly related to their interaction with specific biological targets. Their metabolic breakdown dictates their duration of action and potential for systemic toxicity.

Mechanism of Action: Sodium Channel Blockade

Substituted aminobenzoic acid esters function as local anesthetics by blocking voltage-gated sodium channels in the neuronal membrane.[15][16] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[17][18] The result is a reversible blockade of nerve impulse conduction and a temporary loss of sensation in the area of application. The un-ionized, lipophilic form of the anesthetic molecule penetrates the nerve cell membrane. Once inside the axoplasm, it equilibrates to its ionized, cationic form, which then binds to a specific receptor site within the sodium channel pore, stabilizing the channel in its inactivated state.[2][17]

Caption: Mechanism of sodium channel blockade by aminobenzoic acid esters.

Metabolic Pathway of Benzocaine and Procaine

The metabolic fate of aminobenzoic acid esters is a critical determinant of their duration of action and potential for systemic side effects. Benzocaine (ethyl p-aminobenzoate) and procaine are primarily metabolized via hydrolysis of the ester linkage by plasma esterases, particularly pseudocholinesterase.[19][20] This enzymatic cleavage yields p-aminobenzoic acid (PABA) and the corresponding alcohol (ethanol for benzocaine and diethylaminoethanol for procaine).[21] PABA is then further metabolized and excreted by the kidneys.[19]

Caption: General metabolic pathway of benzocaine and procaine.

Conclusion

The thermochemical properties of substituted aminobenzoic acid esters are fundamental to their application in drug development. This guide has provided a summary of available quantitative data, detailed experimental protocols for key analytical techniques, and an overview of the relevant biological pathways. A thorough understanding of these principles is indispensable for the rational design of new drug candidates with improved efficacy, stability, and safety profiles. Further research is warranted to expand the thermochemical database for a wider range of substituted aminobenzoic acid esters to facilitate more accurate predictive modeling and formulation design.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 4-Aminobenzoic acid [webbook.nist.gov]

- 9. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. web.williams.edu [web.williams.edu]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. veeprho.com [veeprho.com]

- 14. biopchem.education [biopchem.education]

- 15. medistudygo.com [medistudygo.com]

- 16. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 17. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

Unraveling the Architecture: A Technical Guide to the Crystal Structure Analysis of Aminobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies underlying the crystal structure analysis of aminobenzoate derivatives. These compounds, featuring a versatile scaffold of an amino group and a carboxyl group attached to a benzene ring, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Understanding their three-dimensional atomic arrangement through X-ray crystallography is paramount for elucidating structure-activity relationships and driving rational drug design.

The Significance of Crystallographic Analysis